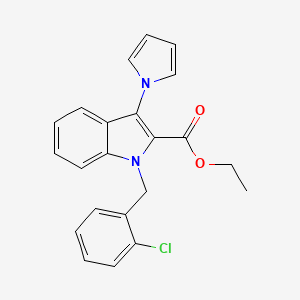
ethyl 1-(2-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 1-(2-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a synthetic compound that belongs to the indole family. It is commonly known as SDB-006 and is a research chemical that is used for scientific research purposes. SDB-006 is a potent agonist of the cannabinoid receptors and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Applications
Indoles, including derivatives similar in structure to ethyl 1-(2-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate, play a critical role in medicinal chemistry due to their presence in a wide range of bioactive molecules. The review on indole synthesis by Taber and Tirunahari (2011) highlights the importance of indole alkaloids, ranging from lysergic acid to vincristine, and the continued interest in developing new methods for indole synthesis. This emphasis underscores the structural diversity and biological significance of indole derivatives in drug discovery and development (Taber & Tirunahari, 2011).
Ethyl Glucuronide as a Biomarker
While not directly related to the compound , research on ethyl glucuronide (EtG), a minor alcohol metabolite, illustrates the breadth of scientific inquiry into ethyl derivatives and their applications in clinical and forensic settings. Crunelle et al. (2014) discuss EtG as a stable marker in hair for detecting and quantifying long-term alcohol consumption. This highlights the role of ethyl derivatives in developing biomarkers for health and disease monitoring (Crunelle et al., 2014).
Biodegradation of Ethyl Tert-Butyl Ether
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater by Thornton et al. (2020) provides insight into environmental aspects of ethyl derivatives. Understanding the biodegradation pathways and environmental impact of such compounds is crucial for assessing their safety and ecological footprint (Thornton et al., 2020).
Eigenschaften
IUPAC Name |
ethyl 1-[(2-chlorophenyl)methyl]-3-pyrrol-1-ylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-2-27-22(26)21-20(24-13-7-8-14-24)17-10-4-6-12-19(17)25(21)15-16-9-3-5-11-18(16)23/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWVNWNQCVABPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142865 | |
| Record name | Ethyl 1-[(2-chlorophenyl)methyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-chlorobenzyl)-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | |
CAS RN |
339098-93-0 | |
| Record name | Ethyl 1-[(2-chlorophenyl)methyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339098-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(2-chlorophenyl)methyl]-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401142865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B3129388.png)

![2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3129397.png)



![[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3129425.png)
![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3129432.png)
![2-(4-methoxyphenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3129433.png)
![3-[(4-methoxyphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B3129441.png)
![3-[(4-methoxybenzyl)oxy]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3129452.png)
![3-[(4-methoxybenzyl)oxy]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B3129455.png)
![1,1,1-Trifluoro-3-[(phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B3129463.png)